4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid
Overview
Description
4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid is a useful research compound. Its molecular formula is C16H21BrClNO6 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine oxalate is 437.02408 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine oxalate play a crucial role in scientific research, particularly in the development of new materials and pharmaceuticals. For instance, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester showcases the manipulation of morpholine derivatives for potential applications in medicinal chemistry (Qiu Fang-li, 2012). Similarly, the crystal structure analysis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene contributes to understanding the geometric configurations crucial for the activity of morpholine-based compounds (C. Ibiş, N. Deniz, A. F. Tuyun, 2010).
Antioxidant Properties
The investigation into the antioxidant properties of bromophenols, including natural products derived from similar synthetic pathways, indicates the potential of morpholine derivatives in contributing to the antioxidant capacity. The synthesis of bromophenols and their effective antioxidant power compared to standard compounds like BHA and BHT suggest a promising area of research for developing new antioxidants from morpholine derivatives (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).
Biological Activity
The exploration of biological activities such as antibacterial, antioxidant, and anti-TB properties of synthesized morpholine compounds like 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates the multifaceted applications of these chemicals in therapeutic domains. These compounds' significant anti-TB activity and microbial inhibition potential highlight the relevance of morpholine derivatives in developing new medicinal agents (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).
Catalysis and Ligand Development
The development of phosphinoaryl oxazolines and other ligands for asymmetric catalysis from morpholine derivatives underscores the importance of these compounds in catalytic processes. Such research contributes to the broader understanding of catalytic mechanisms and the design of more efficient and selective catalysts, with implications for both industrial and laboratory-scale chemical synthesis (G. Koch, G. C. Lloydjones, O. Loiseleur, A. Pfaltz, R. Prétôt, S. Schaffner, P. Schnider, P. Vonmatt, G. Lloyd‐Jones, 2010).
Properties
IUPAC Name |
4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2.C2H2O4/c15-13-11-12(16)3-4-14(13)19-8-2-1-5-17-6-9-18-10-7-17;3-1(4)2(5)6/h3-4,11H,1-2,5-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYMJGXHGAXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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